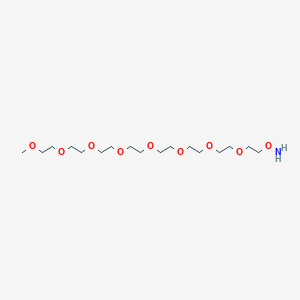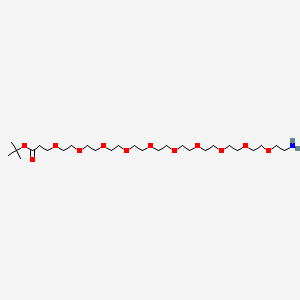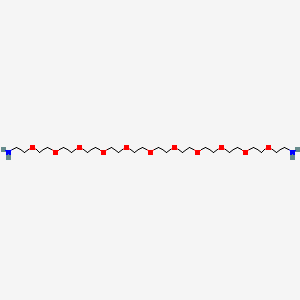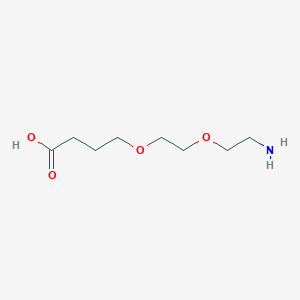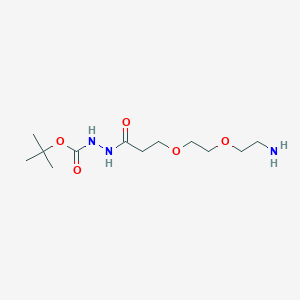
Antibiotic A 40104A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic A 40104A is a member of the pleuromutilin family of antibiotics. It is a novel antibiotic derived from the submerged aerobic fermentation of the basidiomycete Clitopilus pseudo-pinsitus. This compound is particularly effective against gram-positive and gram-negative bacteria, anaerobic bacteria, and Mycoplasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antibiotic A 40104A is synthesized through the fermentation of Clitopilus pseudo-pinsitus. The fermentation process involves culturing the microorganism under submerged aerobic conditions in a suitable nutrient medium. The antibiotic complex, comprising factors A, B, C, and D, is then isolated. Factor A, the major new factor, is the D-xylose acetal derivative of pleuromutilin .
Industrial Production Methods: For industrial production, the fermentation process is optimized for yield and ease of product isolation. The culture medium is carefully selected to support the growth of Clitopilus pseudo-pinsitus and the production of the antibiotic complex. After fermentation, the antibiotic is extracted and purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: Antibiotic A 40104A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of pleuromutilin, each with unique antimicrobial properties .
Scientific Research Applications
Antibiotic A 40104A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of pleuromutilin derivatives.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents for agricultural and veterinary applications
Mechanism of Action
Antibiotic A 40104A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis .
Comparison with Similar Compounds
Pleuromutilin: The parent compound from which Antibiotic A 40104A is derived.
Tiamulin: Another pleuromutilin derivative with similar antimicrobial properties.
Valnemulin: A pleuromutilin antibiotic used in veterinary medicine
Uniqueness: this compound is unique due to its D-xylose acetal derivative structure, which provides enhanced antimicrobial activity compared to other pleuromutilin derivatives. Its broad-spectrum activity against various bacteria, including resistant strains, makes it a valuable compound in the fight against bacterial infections .
Properties
CAS No. |
69659-06-9 |
|---|---|
Molecular Formula |
C27H42O9 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyacetate |
InChI |
InChI=1S/C27H42O9/c1-6-25(4)11-18(36-19(30)13-35-24-21(32)20(31)17(29)12-34-24)26(5)14(2)7-9-27(15(3)23(25)33)10-8-16(28)22(26)27/h6,14-15,17-18,20-24,29,31-33H,1,7-13H2,2-5H3/t14-,15+,17-,18-,20+,21-,22+,23+,24+,25-,26+,27+/m1/s1 |
InChI Key |
IXAUHHCDEWKMMA-KMIAPUGNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C |
SMILES |
O=C(O[C@@H]1[C@]([C@H](C)CC2)(C)[C@](C(CC3)=O)([H])C32C(C)[C@@H](O)[C@@](C)(C=C)C1)CO[C@H]4[C@@H]([C@@H]([C@H](CO4)O)O)O |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC4C(C(C(CO4)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic A 40104A; A 40104A; A-40104A; A40104A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


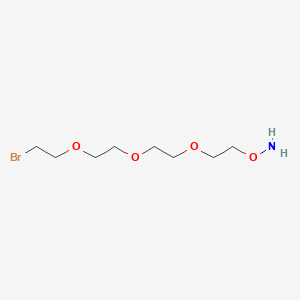
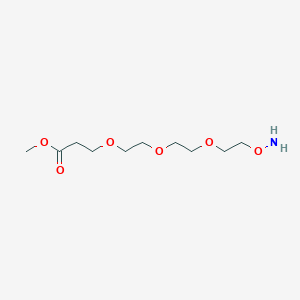
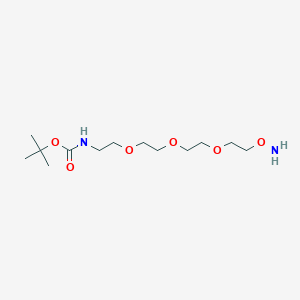
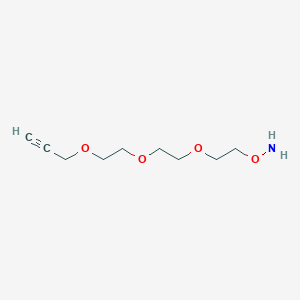
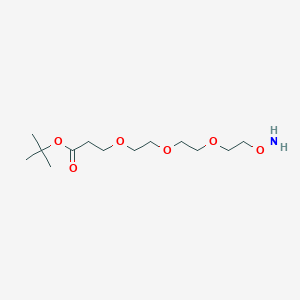
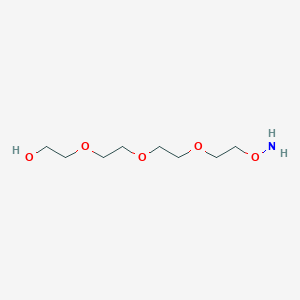
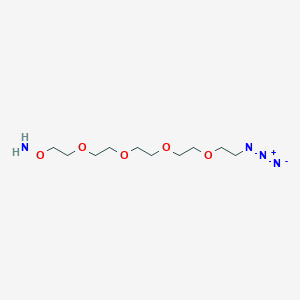
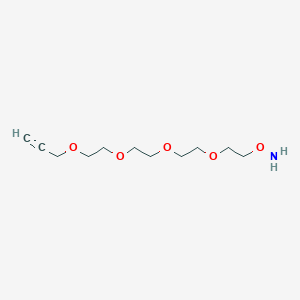
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)
